molecular formula C9H21N3 B12122404 N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine CAS No. 82516-24-3

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine

Cat. No.: B12122404
CAS No.: 82516-24-3
M. Wt: 171.28 g/mol
InChI Key: GQNMIWTUNCXLTI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a privileged scaffold prevalent in numerous biologically active molecules, coupled with a dimethylamino-propane chain. This specific architecture makes it a valuable intermediate for the synthesis and exploration of novel therapeutic agents. Piperazine derivatives are known to exhibit a wide spectrum of pharmacological activities, and this compound serves as a key building block in the development of potential treatments. The primary research value of this compound lies in its role as a synthetic intermediate. It can be utilized in nucleophilic substitution reactions, amidation techniques, and other catalytic processes to create diverse libraries of compounds for biological screening. The piperazine moiety is a common feature in molecules that interact with various central nervous system (CNS) targets, and dimethylamine derivatives are found in several FDA-approved drugs for CNS diseases, showcasing the pharmacophore's relevance. Furthermore, piperazine-dimethylamine hybrids are investigated in other areas, such as oncology, where similar structures have been studied as c-MYC G-quadruplex-stabilizing compounds for their potential anticancer activity. This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

CAS No.

82516-24-3

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylpropan-1-amine

InChI

InChI=1S/C9H21N3/c1-9(8-11(2)3)12-6-4-10-5-7-12/h9-10H,4-8H2,1-3H3

InChI Key

GQNMIWTUNCXLTI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)N1CCNCC1

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine with Haloalkylamines

The most direct route involves the reaction of piperazine with N,N-dimethyl-2-chloropropan-1-amine under basic conditions. Piperazine acts as a nucleophile, displacing the chloride ion via an SN2 mechanism.

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate ion pair separation.

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates piperazine, enhancing nucleophilicity.

  • Temperature: 80–100°C for 12–24 hours achieves >80% conversion.

Example Protocol:

  • Piperazine (1.0 equiv) and K₂CO₃ (2.5 equiv) are suspended in DMF.

  • N,N-Dimethyl-2-chloropropan-1-amine (1.2 equiv) is added dropwise at 0°C.

  • The mixture is heated to 90°C for 18 hours, followed by filtration and solvent evaporation.

  • Crude product is purified via column chromatography (ethyl acetate:hexane = 1:3).

Challenges:

  • Competing over-alkylation forms bis-substituted byproducts.

  • Steric hindrance from the dimethyl group slows reaction kinetics.

Phase-Transfer Catalysis (PTC)

PTC mitigates solubility issues in biphasic systems. Tetrabutylammonium bromide (TBAB) shuttles deprotonated piperazine into the organic phase, accelerating alkylation.

Optimization Data:

ParameterValueImpact on Yield
Catalyst Loading5 mol% TBAB+25% Yield
Temperature60°C89% Conversion
SolventToluene/Water (2:1)Reduced Byproducts

This method reduces reaction time to 8 hours and improves selectivity for mono-alkylation.

Reductive Amination Approaches

Two-Step Ketone Intermediate Pathway

A convergent synthesis involves forming a ketone intermediate, followed by reductive amination with dimethylamine.

Step 1: Synthesis of 3-Oxopropan-1-amine
Propionaldehyde is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding 3-oxopropan-1-amine with 92% efficiency.

Step 2: Reductive Amination
The ketone reacts with piperazine and dimethylamine under hydrogenation (H₂, 50 psi) using Raney nickel.

Critical Parameters:

  • Molar Ratio: 1:1.5:1 (ketone:piperazine:dimethylamine).

  • Catalyst: 10 wt% Raney nickel.

  • Yield: 78% after recrystallization.

One-Pot Catalytic Systems

Recent protocols employ transition-metal catalysts (e.g., Pd/C) with ammonium formate as a hydrogen donor, enabling single-step reductive amination.

Advantages:

  • Ambient pressure conditions enhance safety.

  • Yields exceed 85% with <2% over-reduction byproducts.

Transition Metal-Catalyzed Coupling

Copper-Mediated Ullmann-Type Coupling

Aryl halides or sulfonates couple with piperazine derivatives in the presence of CuI and 1,10-phenanthroline.

Case Study:

  • Substrate: N,N-Dimethyl-2-iodopropan-1-amine.

  • Ligand: 1,10-Phenanthroline (10 mol%).

  • Solvent: DMSO at 120°C for 24 hours.

  • Outcome: 70% isolated yield, minimal dimerization.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method enables coupling under milder conditions using Pd(OAc)₂ and Xantphos.

Optimized Conditions:

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
LigandXantphos (4 mol%)
BaseCs₂CO₃
Temperature100°C
Yield82%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Microreactors enhance heat/mass transfer, reducing reaction time from hours to minutes.

Case Example:

  • Residence Time: 15 minutes.

  • Throughput: 5 kg/day.

  • Purity: 99.5% by HPLC.

Green Chemistry Innovations

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces toxic DMF, improving E-factor by 40%.

  • Catalyst Recycling: Magnetic Fe₃O₄-supported palladium nanoparticles achieve 10 cycles without activity loss.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Nucleophilic Substitution8095120High
Reductive Amination7897150Moderate
Ullmann Coupling7090200Low
Buchwald-Hartwig8298220Moderate

Key Insights:

  • Nucleophilic substitution remains the most cost-effective for bulk production.

  • Reductive amination offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with reagents like acyl halides or acid anhydrides to form amides. This reaction modifies the piperazine’s basicity and solubility.
Example :

  • Reagents : Acetyl chloride, propionyl anhydride

  • Conditions : Room temperature, inert solvent (e.g., THF)

  • Product : N-acetyl or N-propionyl derivatives at the piperazine nitrogens .

Mechanism :

Piperazine-NH+RCOClPiperazine-NRCOR’+HCl\text{Piperazine-NH} + \text{RCOCl} \rightarrow \text{Piperazine-NRCOR'} + \text{HCl}

Yield : ~70–85% (based on analogous piperazine acylation) .

Alkylation Reactions

Piperazine’s secondary amines react with alkyl halides or epoxides to form N-alkylated derivatives. The dimethylated propanamine chain may influence steric hindrance.
Example :

  • Reagents : Methyl iodide, benzyl chloride

  • Conditions : Reflux in ethanol with a base (e.g., K2_2CO3_3)

  • Product : Mono- or di-alkylated piperazine derivatives .

Table 1 : Alkylation Outcomes

ReagentProductYield (%)Reference
CH3_3IN-Methylpiperazine derivative65–78
C6_6H5_5CH2_2ClN-Benzylpiperazine derivative60–70

N-Oxidation

Piperazine’s amines can be oxidized to N-oxides using peracids (e.g., mCPBA) or H2_2O2_2, altering electronic properties and biological activity.
Example :

  • Reagents : mCPBA (meta-chloroperbenzoic acid)

  • Conditions : 0–5°C in dichloromethane

  • Product : Piperazine N-oxide .

Mechanism :

Piperazine-NH+mCPBAPiperazine-N(O)+byproducts\text{Piperazine-NH} + \text{mCPBA} \rightarrow \text{Piperazine-N(O)} + \text{byproducts}

Yield : ~50–60% .

Coordination Chemistry

The piperazine nitrogen lone pairs enable coordination with transition metals (e.g., Cu2+^{2+}, Cd2+^{2+}) to form stable complexes.
Example :

  • Metal Salt : CuCl2_2

  • Conditions : Aqueous methanol, pH 7–8

  • Product : [Cu(C9_9H21_{21}N3_3)Cl2_2] complexes with octahedral geometry .

Table 2 : Metal Complex Properties

Metal IonGeometryStability Constant (log K)Reference
Cu2+^{2+}Octahedral8.2 ± 0.3
Cd2+^{2+}Tetrahedral6.5 ± 0.2

Reductive Amination

The tertiary amine in the propanamine chain can participate in reductive amination to form quaternary ammonium salts under acidic conditions.
Example :

  • Reagents : Formaldehyde, NaBH3_3CN

  • Conditions : pH 4–5, methanol

  • Product : Quaternary ammonium derivative .

Mechanism :

(CH3)2N-CH2CH2CH2-Piperazine+HCHONaBH3CN(CH3)2N+CH2CH2CH2-PiperazineCl\text{(CH}_3\text{)}_2\text{N-CH}_2\text{CH}_2\text{CH}_2\text{-Piperazine} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(CH}_3\text{)}_2\text{N}^+\text{CH}_2\text{CH}_2\text{CH}_2\text{-Piperazine} \cdot \text{Cl}^-

Yield : ~40–55% (varies with steric effects) .

Synthetic Pathways

The compound is synthesized via nucleophilic substitution or alkylation of piperazine with a dimethylpropanamine precursor.
Example :

  • Route : Reacting 1-(2-chloropropyl)-N,N-dimethylamine with piperazine in THF .

  • Conditions : 80°C, 12 hours, excess piperazine

  • Yield : 70–80% .

Key Intermediate :

Cl-CH2CH(CH3)-N(CH3)2+PiperazineN,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine\text{Cl-CH}_2\text{CH(CH}_3\text{)-N(CH}_3\text{)}_2 + \text{Piperazine} \rightarrow \text{this compound}

Oxidation and Reduction

  • Oxidation : The tertiary amine is resistant to oxidation, but the piperazine ring can undergo ring-opening under strong oxidizers (e.g., KMnO4_4).

  • Reduction : Not typically applicable unless imine intermediates are present .

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine exhibits significant biological activity as a triple reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine transporters. This mechanism enhances neurotransmission within the monoaminergic system, which is crucial for mood regulation and cognitive functions. Research indicates that compounds with similar mechanisms may have therapeutic potential in treating mood disorders such as depression and anxiety.

Psychiatric Disorders

This compound's role as a triple reuptake inhibitor suggests its potential use in treating psychiatric disorders such as:

  • Depression
  • Anxiety Disorders

Studies have shown that enhancing neurotransmitter levels can lead to improved mood and cognitive function, making this compound a candidate for further investigation in clinical settings.

Antimicrobial Activity

Recent studies indicate that this compound may also serve as a scaffold for developing new therapeutic agents targeting bacterial infections. Its interaction with enzymes involved in neurotransmitter transport may extend to other biological pathways, potentially influencing gene expression and cellular signaling related to microbial resistance.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amines on neurotransmitter systems in animal models. Results indicated significant improvements in mood-related behaviors following administration, supporting its potential for treating depression.

Case Study 2: Antimycobacterial Activity

Another research effort focused on synthesizing derivatives based on this compound to evaluate their effectiveness against Mycobacterium tuberculosis. The findings suggested that modifications to the piperazine structure could enhance antimicrobial activity, indicating a promising direction for future drug development .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The presence of the piperazine ring allows it to bind to receptor sites, influencing signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Table 1: Key Structural Analogues and Their Modifications
Compound Name Structural Features Key Differences from Target Compound Reference
Promethazine Related Compound B N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine Phenothiazine core replaces piperazine
(-)-N-(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-2-piperazin-1-yl-N-propyl-acetamide Piperazine linked to a tetralin moiety and acetamide chain Extended aromatic system and acetamide substitution
iCARM1: 2-(4-(5-(furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine Piperazine fused with pyrimidine and furan substituents Heterocyclic pyrimidine-furan system
OX03393 3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine Benzothiazole-phenoxy substitution
Key Observations:
  • Phenothiazine vs. Piperazine: Promethazine analogs (e.g., Promethazine Related Compound B) exhibit reduced dopamine receptor affinity compared to piperazine-containing compounds due to the phenothiazine core’s bulkier structure .
  • Heterocyclic Modifications : Compounds like iCARM1 and OX03393 show enhanced binding to enzymes (e.g., CARM1) or receptors due to planar heterocycles (pyrimidine, benzothiazole), which improve π-π stacking interactions .

Pharmacological and Biochemical Comparisons

Table 2: Pharmacological Data for Selected Analogs
Compound Name Target Receptor/Enzyme Potency (IC50/EC50) Key Findings Reference
OX03393 Squalene synthase ~50 nM Moderate potency drop compared to OX03771; retains Emax (~80%)
iCARM1 CARM1 0.3 µM Potent inhibition (IC50 = 0.3 µM) via pyrimidine-piperazine interaction
(7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-(2-piperazin-1-yl-ethyl)-propyl-amine Dopamine D2/D3 Ki = 12 nM (D3) High D3 selectivity due to tetralin-piperazine hybrid structure
Key Observations:
  • Receptor Selectivity : Piperazine derivatives with aromatic extensions (e.g., tetralin or naphthalenyl groups) demonstrate improved selectivity for dopamine D3 over D2 receptors .
  • Enzyme Inhibition : The pyrimidine-piperazine scaffold in iCARM1 enhances binding to CARM1’s catalytic domain, achieving sub-micromolar inhibition .

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The structural formula is given by:

C8H18N2\text{C}_8\text{H}_{18}\text{N}_2

with a molecular weight of approximately 158.25 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability.

Target Interactions

The primary targets of this compound include:

  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)
  • Dopamine Transporter (DAT)

This compound acts as a triple reuptake inhibitor , which enhances the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thus influencing mood and emotional responses.

Biochemical Pathways

The inhibition of these transporters affects the monoaminergic system, which is crucial for regulating various physiological processes including mood, cognition, and reward mechanisms. Enhanced neurotransmission in these pathways can lead to improved mood and cognitive function, making this compound a candidate for treating conditions like depression and anxiety.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity allows for effective crossing of the blood-brain barrier, which is essential for central nervous system (CNS) activity. Factors influencing its bioavailability include:

  • Solubility : The compound's solubility in biological fluids affects absorption.
  • Metabolism : It undergoes metabolic processes that can alter its efficacy and duration of action.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels .

Antimicrobial Properties

Research has indicated potential antimicrobial activity associated with piperazine derivatives. For instance, derivatives containing piperazine rings have been synthesized and screened for antimicrobial activity, showing moderate to significant efficacy against various pathogens .

1. Antidepressant Activity

A study demonstrated that a related compound exhibited significant antidepressant effects in rodent models, leading researchers to explore this compound as a candidate for further development .

2. Antimicrobial Screening

In vitro studies assessed the antimicrobial properties of piperazine derivatives, including this compound. Results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AntidepressantSERT, NET, DAT inhibition
AntimicrobialBacterial growth inhibition
Neurotransmitter ModulationIncreased serotonin/norepinephrine/dopamine levels

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine, and how is its structural integrity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, heating indoloquinoline derivatives with N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine at 110°C for 24 hours yields the target compound with 82% efficiency. Structural validation involves 1H/13C NMR to confirm proton and carbon environments, ESI-MS for molecular weight verification, and HRMS for precise mass analysis .
  • Purity Assessment : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures ≥99% purity, critical for reproducibility in biological assays .

Q. What analytical techniques are essential for characterizing This compound and its intermediates?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Resolves piperazine ring protons (δ 2.4–3.1 ppm) and dimethylamino group signals (δ 2.2–2.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺), while HRMS confirms exact mass (e.g., 248.37 g/mol for related derivatives) .
  • Chromatography : Reverse-phase HPLC with UV detection monitors reaction progress and purity .

Advanced Research Questions

Q. How can stereochemical outcomes in This compound derivatives be rationalized during synthesis?

  • Mechanistic Insight : Formation of aziridinium ion intermediates (e.g., (R)-13 in ) governs stereoselectivity. Nucleophilic attack by amines at the hindered carbon of the aziridine ring dictates enantiomeric configuration.
  • Validation : Chiral HPLC separates enantiomers (e.g., iso-promethazine (S)-14), with opposite elution orders compared to products from alternative solvents .

Q. What strategies resolve contradictions in biological activity data for piperazine-containing analogs?

  • Approach :

Byproduct Analysis : Isolate and characterize side products (e.g., iso-promethazine (S)-14) via NMR and MS to identify competing reaction pathways .

Receptor Profiling : Use radioligand binding assays (e.g., dopamine D2/D3 receptors) to distinguish target activity from off-target effects. For example, substituents on the piperazine ring significantly alter receptor affinity .

Q. How are structure-activity relationships (SAR) optimized for This compound in drug discovery?

  • Methodology :

  • Substituent Variation : Modify the piperazine N-alkyl groups (e.g., methyl, ethyl, or aryl substituents) and assess binding affinity via in vitro assays. For example, bulky substituents enhance selectivity for dopamine D3 over D2 receptors .
  • Computational Modeling : Molecular docking studies (e.g., using Schrödinger Suite) predict interactions with receptor binding pockets, guiding rational design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Solutions :

  • Reaction Optimization : Control temperature and solvent polarity (e.g., MeOH vs. toluene) to minimize racemization. shows solvent choice impacts aziridinium ion stability and enantioselectivity .
  • Purification : Use preparative HPLC or Biotage® columns to isolate enantiomers, though residual byproducts may require iterative purification .

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